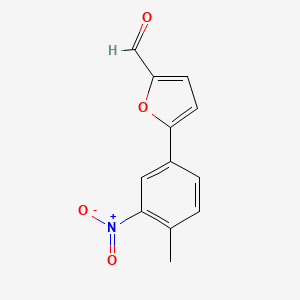

5-(4-Methyl-3-nitrophenyl)furan-2-carbaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-(4-Methyl-3-nitrophenyl)furan-2-carbaldehyde, also known as MNFC, is a chemical compound that belongs to the class of furan aldehydes. It is a yellow crystalline solid that has gained significant attention in scientific research due to its potential applications in various fields.

Scientific Research Applications

Thermodynamic Properties

- The thermodynamic properties of 5-(4-nitrophenyl)furan-2-carbaldehyde, a compound closely related to 5-(4-Methyl-3-nitrophenyl)furan-2-carbaldehyde, have been extensively studied. These studies focused on determining the temperature dependence of saturated vapor pressure, standard enthalpies, entropies, and Gibbs energies of sublimation and evaporation. Such information is crucial for optimizing the synthesis, purification, and application processes of these compounds (Dibrivnyi et al., 2015).

Enthalpy of Formation and Combustion

- Research has also been conducted on the enthalpy of formation and combustion of 5-(4-nitrophenyl)furan-2-carbaldehyde and its derivatives. This includes experimental determination and comparative analysis with theoretical values, providing insights into the energetic characteristics of these compounds (Sobechko et al., 2022).

Neuroprotective Activities

- Studies on compounds derived from Gastrodia elata, including those related to this compound, revealed potential neuroprotective activities. These compounds showed efficacy against cell damage induced by oxidative stress, suggesting their potential in treating neurodegenerative diseases (Li et al., 2016).

Antimicrobial Activities

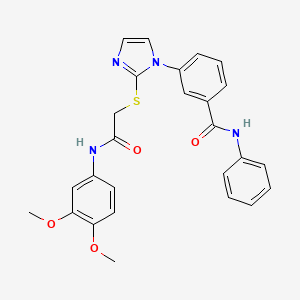

- Research into new functional derivatives of 3-[5-(4-nitrophenyl)furan-2-yl]pyrazole-4-carbaldehyde, structurally similar to this compound, showed promising antimicrobial effects. These derivatives demonstrated significant activity against various bacterial and fungal strains, indicating their potential as antimicrobial agents (2021).

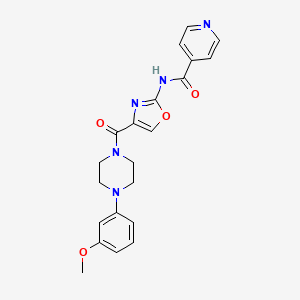

DNA Topoisomerases Inhibitory Activities

- Compounds structurally related to this compound isolated from Gastrodia elata have shown inhibitory activities against DNA topoisomerases I and II. These findings suggest their potential application in developing treatments for diseases related to DNA replication and repair processes (Lee et al., 2007).

Mechanism of Action

Target of Action

Similar compounds have been known to interact with various enzymes and receptors

Mode of Action

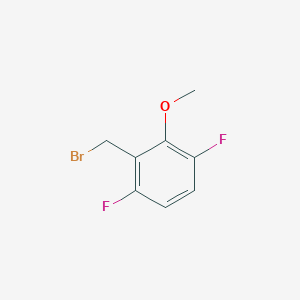

It’s known that similar compounds can undergo reactions at the benzylic position, including free radical bromination, nucleophilic substitution, and oxidation . These reactions could potentially alter the function of the compound’s targets, leading to changes in their activity.

Biochemical Pathways

Similar compounds have been found to interfere with the biosynthesis of specific siderophores, which ensure the supply of iron in certain organisms . This could potentially disrupt a variety of processes that rely on iron as a cofactor.

Result of Action

Similar compounds have been found to have antimicrobial activities , suggesting that this compound could potentially have similar effects.

Future Directions

Biochemical Analysis

Biochemical Properties

Cellular Effects

Molecular Mechanism

The molecular mechanism of action of 5-(4-Methyl-3-nitrophenyl)furan-2-carbaldehyde is not yet fully understood. It’s known that similar compounds can exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

properties

IUPAC Name |

5-(4-methyl-3-nitrophenyl)furan-2-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9NO4/c1-8-2-3-9(6-11(8)13(15)16)12-5-4-10(7-14)17-12/h2-7H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZQWVTAUNMQOEW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2=CC=C(O2)C=O)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Cyclopropyl-4-methyl-6-[4-(6-pyrazol-1-ylpyridazin-3-yl)piperazin-1-yl]pyrimidine](/img/structure/B2520265.png)

![N-(1,3-benzodioxol-5-yl)-2-[[3-(4-fluorophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide](/img/structure/B2520267.png)

![2-[[5-(4-chlorophenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(3-methylsulfanylphenyl)acetamide](/img/no-structure.png)

![6-(2,5-Dimethylphenyl)-2,4-dimethyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2520269.png)

![Ethyl 4-oxo-3-phenyl-5-(4-phenylbutanoylamino)thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2520270.png)

![3-[Benzotriazol-1-yl(pyridin-2-yl)methyl]-1,3-oxazolidin-2-one](/img/structure/B2520272.png)

![2-[(2-Methylpropan-2-yl)oxycarbonylamino]-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-3-carboxylic acid](/img/structure/B2520276.png)

![2-[4-(Difluoromethoxy)phenyl]sulfonyl-7-(4-methoxyphenyl)sulfonyl-2,7-diazaspiro[3.5]nonane](/img/structure/B2520281.png)

![(4S)-6-fluoro-3,4-dihydrospiro[1-benzopyran-2,1'-cyclopentane]-4-ol](/img/structure/B2520287.png)